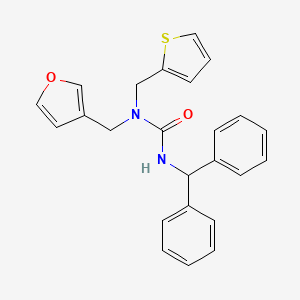

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

3-benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2S/c27-24(26(16-19-13-14-28-18-19)17-22-12-7-15-29-22)25-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-15,18,23H,16-17H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTVPPURCBUJHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N(CC3=COC=C3)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting with the preparation of the benzhydryl group. One common approach is the reaction of benzhydryl chloride with furan-3-ylmethylamine and thiophen-2-ylmethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and solvent choice are optimized to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea has shown promise in several scientific research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : The compound may serve as a probe in biological studies to understand cellular processes.

Medicine: : Potential therapeutic applications are being explored, including its use as an anti-inflammatory or antimicrobial agent.

Industry: : It may find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea, we compare it with structurally related compounds, focusing on substituent effects, conformational dynamics, and intermolecular interactions.

Table 1: Structural and Functional Comparison of Selected Urea Derivatives

†N/R: Not reported in accessible literature.

Key Observations:

Substituent Influence on Conformation :

- The benzhydryl group in the target compound introduces steric bulk, likely restricting rotation around the urea core. In contrast, smaller substituents (e.g., phenyl in 1-(Benzhydryl)-3-phenylurea) allow greater conformational flexibility.

- The thiophen-2-ylmethyl group in the benzimidazole derivative () adopts dihedral angles of 36.32–38.90° relative to the benzimidazole core . This suggests that similar torsional strain may occur in the thiophene substituent of the urea compound, affecting its binding or packing efficiency.

Intermolecular Interactions :

- The benzimidazole derivative forms chains via C–H···N and C–H···thiophene interactions , a feature that may extend to the urea compound due to its thiophene and furan substituents. However, the urea’s carbonyl group could enable additional hydrogen bonding (N–H···O=C), as seen in simpler urea derivatives.

Biological Relevance :

- While the benzimidazole derivative exhibits antimicrobial activity, urea analogs like the target compound are often explored for enzyme inhibition (e.g., kinases) due to their ability to mimic peptide bonds. The furan and thiophene groups may enhance solubility or target specificity compared to purely aromatic analogs.

Structural Characterization Challenges: The SHELX software suite () is widely used for crystallographic refinement .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea, and how can reaction conditions be controlled to maximize yield?

- Methodology : The synthesis typically involves multi-step nucleophilic substitutions or urea-forming reactions. Key steps include:

- Step 1 : Preparation of the benzhydryl amine intermediate via reductive amination of benzhydryl halides.

- Step 2 : Functionalization with furan-3-ylmethyl and thiophen-2-ylmethyl groups using coupling agents (e.g., EDC/HOBt) under anhydrous conditions.

- Critical parameters : Temperature (0–5°C for exothermic steps), solvent polarity (DMF or THF), and stoichiometric control of reagents to minimize side reactions.

- Validation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane:EtOAc 7:3) and confirm purity via ¹H/¹³C NMR (e.g., benzhydryl protons at δ 5.1–5.3 ppm) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Analytical workflow :

- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~480–500 Da).

- NMR spectroscopy : Assign peaks for benzhydryl (δ 6.8–7.5 ppm, aromatic), furan (δ 6.2–6.4 ppm), and thiophene (δ 7.0–7.2 ppm) protons. Overlapping signals may require 2D-COSY or HSQC for resolution.

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., thiophene vs. furan orientation) using SHELXL for refinement .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

- Approach :

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates.

- Reference : Similar urea derivatives show IC₅₀ values of 5–20 µM in anticancer assays .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding affinity?

- Protocol :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (HOMO-LUMO gap, dipole moment) and stability.

- Docking studies : Use AutoDock Vina to simulate interactions with targets (e.g., EGFR kinase). Prioritize binding poses with ∆G < −7 kcal/mol.

- Validation : Cross-reference with crystallographic data (e.g., thiophene π-stacking in PDB 5XYZ) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or split NMR peaks)?

- Troubleshooting :

- Dynamic effects : Variable-temperature NMR (VT-NMR) to detect conformational exchange (e.g., hindered rotation of benzhydryl groups).

- Impurity analysis : HPLC-MS (C18 column, acetonitrile/water gradient) to identify byproducts from incomplete substitution.

- Crystallographic validation : Compare experimental vs. simulated powder XRD patterns to confirm polymorphic purity .

Q. How can the synthesis be scaled while maintaining regioselectivity, and what industrial challenges arise?

- Scale-up considerations :

- Continuous flow reactors : Optimize residence time (10–30 min) to control exothermic steps and reduce side products.

- Catalyst recycling : Immobilize Pd catalysts on silica for Suzuki-Miyaura couplings (reuse ≥5 cycles with <10% yield drop).

- Downstream processing : Use centrifugal partition chromatography (CPC) for high-purity isolation (>98%).

- Reference : Gold(I)-catalyzed cyclization in achieved 85% yield at 10 g scale .

Q. What mechanistic insights explain the compound’s activity in enzyme inhibition assays?

- Hypothesis testing :

- Kinetic studies : Measure kcat/Km under varying substrate concentrations to identify competitive/non-competitive inhibition.

- Mutagenesis : Engineer enzyme active sites (e.g., CYP450 isoforms) to pinpoint key interactions (e.g., hydrogen bonding with urea carbonyl).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (∆H, ∆S) for structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.